
4'-Chloro-3'-nitroacetophenone
Overview
Description
4'-Chloro-3'-nitroacetophenone (CAS 5465-65-6) is an aromatic ketone with the molecular formula C₈H₆ClNO₃ and a molecular weight of 199.59 g/mol . Its structure features a nitro group at the 3'-position and a chlorine atom at the 4'-position on the acetophenone backbone. Key properties include a melting point of 99–101°C, a purity of ≥97% , and a hazard classification for eye irritation (Category 2), skin irritation (Category 2), and specific target organ toxicity (STOT SE 3) affecting the respiratory system . It is primarily used as an intermediate in synthesizing quinazoline derivatives, such as 6- and 7-acetyl-3-methyl-2-quinazolinecarboxamide 1,4-dioxa-cyclohexanes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Chloro-3’-nitroacetophenone can be synthesized through a multi-step process involving the nitration and chlorination of acetophenone derivatives. One common method involves the nitration of 4’-chloroacetophenone using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3’ position .
Industrial Production Methods: In an industrial setting, the production of 4’-chloro-3’-nitroacetophenone typically involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The reaction mixture is often cooled to manage the exothermic nature of the nitration process, and the product is purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Reduction: 4’-Chloro-3’-nitroacetophenone can undergo reduction reactions to convert the nitro group to an amino group, forming 4’-chloro-3’-aminoacetophenone.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Reduction: 4’-Chloro-3’-aminoacetophenone.
Substitution: Various substituted acetophenones depending on the nucleophile used.
Oxidation: 4’-Chloro-3’-nitrobenzoic acid.
Scientific Research Applications
4’-Chloro-3’-nitroacetophenone is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 4’-chloro-3’-nitroacetophenone depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and the chemical transformations the compound undergoes .
Comparison with Similar Compounds
The following table summarizes key comparisons between 4'-Chloro-3'-nitroacetophenone and structurally or functionally related compounds:
Structural and Functional Insights
Positional Isomerism: 3'-Nitroacetophenone lacks the chloro substituent, reducing steric hindrance and altering reactivity in electrophilic substitutions compared to this compound . 4'-Nitroacetophenone features a para-nitro group, enhancing its utility in reduction reactions to form amino derivatives (e.g., 4'-aminoacetophenone for quinolone synthesis) .
Substituent Effects: The chloro group in this compound increases electrophilicity at the aromatic ring, facilitating nucleophilic aromatic substitutions (e.g., amination or hydroxylation) . 4-Chloro-3-nitrobenzoic acid replaces the acetyl group with a carboxylic acid, significantly increasing acidity (pKa ~1.5) and enabling use in metal chelation or polymer synthesis .
Hazard Profiles: Chlorinated nitroacetophenones (e.g., this compound) exhibit higher toxicity than non-chlorinated analogs (e.g., 4'-Nitroacetophenone) due to combined electrophilic and lipophilic effects . Hydroxy or methoxy derivatives (e.g., 4'-Hydroxy-3'-nitroacetophenone) generally pose lower risks, as polar substituents reduce bioavailability .
Biological Activity
4'-Chloro-3'-nitroacetophenone (C8H6ClNO3) is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
- Molecular Formula : C8H6ClNO3
- Molecular Weight : 201.59 g/mol
- CAS Number : 5465-65-6
- Structure : The compound features a chloro group and a nitro group attached to an acetophenone backbone, which contributes to its reactivity and biological activity .
Anticancer Activity
Research has indicated that derivatives of nitroacetophenones exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and the disruption of cell cycle progression.
- Case Study : A derivative of this compound was tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The results demonstrated a higher cytotoxic effect on U-87 cells compared to MDA-MB-231, suggesting selective activity against certain cancer types .
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Compounds with similar moieties have been shown to scavenge free radicals effectively, contributing to their protective effects against oxidative stress.
- Experimental Results : In comparative studies, derivatives were evaluated using the DPPH radical scavenging method. Some derivatives exhibited antioxidant activity comparable to or exceeding that of ascorbic acid, indicating a promising potential for therapeutic applications in oxidative stress-related conditions .
Antimicrobial Activity
The antimicrobial properties of nitroacetophenone derivatives have been explored in various studies. These compounds have demonstrated efficacy against a range of bacterial and fungal strains.
- Findings : Research highlighted that certain derivatives could inhibit the growth of pathogenic bacteria, suggesting their potential as lead compounds in developing new antimicrobial agents .
The biological activity of this compound is attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The nitro group can facilitate the generation of ROS, leading to cellular damage in cancer cells.
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit key enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways related to apoptosis and cell cycle regulation.
Data Table: Biological Activities Overview
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4'-chloro-3'-nitroacetophenone, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via nitration of 4-chlorobenzophenone under controlled低温 conditions (<5°C) to prevent over-nitration . A two-step process involving ammonolysis (heating at 125°C in methanol with ammonia) replaces chlorine with an amino group, followed by palladium-catalyzed hydrogenation for nitro reduction .
- Critical Parameters :
- Temperature control during nitration (<5°C) minimizes side reactions.
- Catalyst selection (Pd/C) ensures efficient nitro group reduction.
- Yield optimization requires inert atmospheres and solvent purity.
Q. How can researchers verify the purity and structural integrity of this compound?
- Analytical Techniques :
- Melting Point : 99–101°C (deviations indicate impurities) .
- Spectroscopy :
- IR : Strong carbonyl stretch at ~1700 cm⁻¹, nitro group absorption at ~1520 cm⁻¹ .
- ¹H-NMR : Aromatic protons appear as multiplet signals between δ 7.5–8.5 ppm; acetyl group singlet at δ 2.6 ppm .
- Chromatography : HPLC with UV detection (λ = 254 nm) confirms >99% purity .
Q. What safety protocols are essential when handling this compound?
- Hazard Profile :
Advanced Research Questions
Q. How do competing reaction pathways affect the regioselectivity of this compound in cross-coupling reactions?
- Case Study : In Suzuki-Miyaura coupling, the nitro group directs electrophilic palladium to the ortho position, while chlorine influences electron density. Dual nickel/palladium catalysts improve selectivity for biphenyl derivatives .
- Data Conflict Resolution : Conflicting yields (e.g., 60% vs. 85%) arise from solvent polarity (DMF vs. THF) and base strength (K₂CO₃ vs. Cs₂CO₃).
Q. What structural modifications enhance the biological activity of derivatives?
- Example : Replacing the nitro group with an amino group (via hydrogenation) generates 3,4-diaminobenzophenone, a precursor for antimicrobial quinazoline derivatives .
- SAR Analysis :
Modification | Bioactivity |
---|---|
Nitro → Amino | Increased antibacterial potency |
Acetyl → Trifluoromethyl | Improved metabolic stability |
Data derived from comparative antimicrobial assays . |
Q. How can discrepancies in reported melting points (e.g., 99–101°C vs. 95–98°C) be resolved?
- Root Cause Analysis :
- Impurity Sources : Residual solvents (e.g., methanol) lower observed melting points.
- Crystallization Method : Slow cooling yields larger, purer crystals .
Q. What mechanistic insights explain the compound’s role in synthesizing heterocyclic scaffolds?
- Key Reaction : Condensation with 2-hydroxy-3-methoxybenzaldehyde forms benzofuran derivatives via Knoevenagel-like intermediates .
- Mechanistic Steps :
Base-mediated deprotonation of the aldehyde.
Nucleophilic attack on the acetyl carbonyl.
Cyclization via intramolecular ether formation.
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVPHFIFGUWSMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022228 | |
Record name | 4'-Chloro-3'-nitroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5465-65-6 | |
Record name | 1-(4-Chloro-3-nitrophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5465-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Chloro-3'-nitroacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Chloro-3'-nitroacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25820 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-Chloro-3'-nitroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-chloro-3'-nitroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.336 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4'-CHLORO-3'-NITROACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKV85F2ZXL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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